molecular formula C17H14N2O2 B10786261 (E)-dehydrocyclopeptine

(E)-dehydrocyclopeptine

Cat. No.: B10786261
M. Wt: 278.30 g/mol
InChI Key: FYVKHLSOIIPVEH-RVDMUPIBSA-N
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Description

(E)-Dehydrocyclopeptine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a dehydrocyclopeptide structure, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-dehydrocyclopeptine typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of linear peptides under specific conditions to form the cyclic structure. This process often requires the use of catalysts and specific reaction conditions to ensure the correct formation of the (E)-isomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-throughput purification systems to produce the compound in significant quantities. The reaction conditions are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (E)-Dehydrocyclopeptine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the addition of hydrogen atoms.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various catalysts and reagents depending on the specific substitution reaction.

Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

(E)-Dehydrocyclopeptine has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study peptide cyclization and the effects of structural modifications on reactivity.

    Biology: The compound’s unique structure makes it a valuable tool for studying protein interactions and enzyme mechanisms.

    Medicine: Research into this compound’s potential therapeutic properties is ongoing, with studies exploring its use as a drug candidate for various diseases.

    Industry: Its stability and reactivity make it suitable for use in industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-dehydrocyclopeptine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(E)-Dehydrocyclopeptine can be compared to other cyclic peptides and dehydro compounds. Similar compounds include:

    Cyclopeptine: Another cyclic peptide with similar structural features but different reactivity.

    Dehydroalanine: A simpler dehydro compound used in peptide synthesis.

    Cyclohexapeptides: A class of cyclic peptides with varying ring sizes and functional groups.

Uniqueness: this compound’s unique combination of a dehydro group and a cyclic peptide structure sets it apart from other compounds

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

(3E)-3-benzylidene-4-methyl-1H-1,4-benzodiazepine-2,5-dione

InChI

InChI=1S/C17H14N2O2/c1-19-15(11-12-7-3-2-4-8-12)16(20)18-14-10-6-5-9-13(14)17(19)21/h2-11H,1H3,(H,18,20)/b15-11+

InChI Key

FYVKHLSOIIPVEH-RVDMUPIBSA-N

Isomeric SMILES

CN1/C(=C/C2=CC=CC=C2)/C(=O)NC3=CC=CC=C3C1=O

Canonical SMILES

CN1C(=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C1=O

Origin of Product

United States

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